Fluoroiodoacetic acid

Description

Significance in Contemporary Fluorine Chemistry and Organofluorine Compound Synthesis

The presence of fluorine in organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.com This has led to a surge of interest in the development of new and efficient methods for the synthesis of organofluorine compounds, many of which have applications in pharmaceuticals, agrochemicals, and materials science. numberanalytics.comwikipedia.org Fluoroiodoacetic acid has emerged as a key player in this field, particularly in the asymmetric synthesis of chiral organofluorine compounds. acs.orgacs.org

A significant breakthrough in its application was the development of a method using optically active this compound as an electrophile in enolate alkylation reactions. acs.orgacs.org This approach has proven to be a practical and efficient route for the stereoselective construction of fluorinated subunits in complex molecules. acs.orgacs.org For instance, it has been successfully employed in the synthesis of monofluorinated analogues of a potent HIV protease inhibitor. acs.orgacs.org The ability to resolve this compound into its separate enantiomers allows for a high degree of stereochemical control in these syntheses. acs.orgacs.org

The utility of this compound as a fluorinated building block stems from the distinct reactivity of the carbon-fluorine and carbon-iodine bonds. wikipedia.org The carbon-iodine bond can be selectively cleaved to form new carbon-carbon bonds, while the robust carbon-fluorine bond remains intact, effectively delivering a fluorine atom to the target molecule. wikipedia.org This strategy is part of a broader approach in organofluorine chemistry that utilizes fluorinated starting materials to construct complex fluorinated products. wikipedia.org

Historical Developments in the Research of Halogenated Acetic Acids

The study of this compound is built upon a long history of research into halogenated acetic acids. wikipedia.org Acetic acid itself, the main component of vinegar apart from water, has been known since antiquity. wikipedia.org The systematic investigation of its halogenated derivatives began in the 19th century. In 1845, the German chemist Hermann Kolbe accomplished the first synthesis of acetic acid from inorganic compounds, a multi-step process that included the formation of trichloroacetic acid. wikipedia.orgnewworldencyclopedia.org

The 20th century saw the commercialization and widespread use of various halogenated acetic acids, such as chloroacetic acid (MCA) and trichloroacetic acid (TCA), primarily as herbicides. uni-heidelberg.de This period also saw the rise of organofluorine chemistry, spurred by the discovery of the unique properties conferred by fluorine atoms. nih.gov The first synthesis of an organofluorine compound via halogen exchange was reported in 1862. nih.gov

The development of methods to synthesize more complex halogenated acetic acids, including those containing multiple different halogens like this compound, is a more recent advancement. These developments are driven by the increasing demand for sophisticated building blocks in modern organic synthesis. The general principle behind the increased acidity of haloacetic acids compared to acetic acid is the inductive effect of the electronegative halogen atoms, which stabilizes the negative charge of the conjugate base. wikipedia.org

Overarching Research Trajectories and Future Outlooks for this compound

The future of this compound research appears promising, with several key trajectories emerging. Its established role in the asymmetric synthesis of fluorinated compounds is likely to be expanded, with researchers exploring its application in the creation of new drug candidates and complex natural products. acs.orgacs.org The ability to introduce a fluorine atom with high stereocontrol is of particular interest in medicinal chemistry, as the stereochemistry of a drug can significantly impact its efficacy and safety. acs.orgacs.org

Further research is also anticipated in the development of new synthetic methodologies that leverage the unique reactivity of this compound. This could include novel catalytic systems that enable more efficient and selective transformations, as well as the exploration of its use in different types of chemical reactions beyond alkylations.

Moreover, the broader field of organofluorine chemistry continues to expand, driven by the constant search for molecules with enhanced properties. numberanalytics.com As a versatile fluorinated building block, this compound is well-positioned to contribute to these efforts. Future research may focus on the synthesis of novel this compound derivatives with tailored reactivity, further expanding the synthetic chemist's toolkit. The ongoing development of fluorous technologies may also lead to new applications for compounds like this compound in areas such as catalyst recovery and product purification. wikipedia.org

Structure

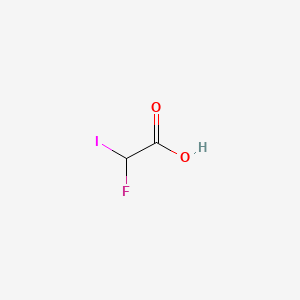

2D Structure

Properties

IUPAC Name |

2-fluoro-2-iodoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2FIO2/c3-1(4)2(5)6/h1H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJXIKOHXQZCHCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)(F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2FIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382080 | |

| Record name | Fluoroiodoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

471-45-4 | |

| Record name | 2-Fluoro-2-iodoacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=471-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoroiodoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Fluoroiodoacetic Acid and Its Derivatives

Enantioselective Synthesis Approaches for Chiral Fluoroiodoacetic Acid

The ability to synthesize enantiomerically pure forms of this compound is crucial for its application in asymmetric synthesis. Researchers have developed both asymmetric synthetic routes and methods for the resolution of racemic mixtures to obtain the desired chiral compound.

Development of Asymmetric Synthetic Routes

A notable advancement in the asymmetric synthesis of organofluorine compounds involves the use of optically active this compound as an electrophile in combination with a chiral amide enolate. acs.orgnih.govacs.org This strategy represents a "reverse polarity" approach, where the fluorine atom is part of the electrophilic component rather than the nucleophilic enolate. acs.org This method has proven to be more practical and efficient than earlier generation syntheses that relied on the conjugate addition of a lithium enolate derived from pseudoephedrine α-fluoroacetamide, which was only modestly diastereoselective. nih.govacs.org

The development of these routes was driven by the need for efficient and stereoselective methods to construct fluorinated core subunits in complex molecules, such as HIV protease inhibitors. acs.orgnih.govacs.org The use of nonracemic this compound as a stable and storable chiral fluorinated precursor allows for highly stereospecific alkylation reactions. acs.orgnih.gov

Methodologies for the Resolution of Optically Active this compound

A simple and effective procedure for the resolution of racemic this compound has been developed, providing access to either enantiomer with high enantiomeric excess (≥96% ee). acs.orgnih.govacs.org This method utilizes ephedrine (B3423809) as a resolving agent. acs.org The process involves heating a mixture of racemic this compound and either (+)-ephedrine or (-)-ephedrine in a solvent mixture of 2-propanol and methyl tert-butyl ether. acs.org A key feature of this resolution is the occurrence of epimerization at the fluorinated center under the reaction conditions, which allows for a dynamic resolution process. acs.org

The resulting enantiomerically enriched this compound is a stable, white powder that can be stored at low temperatures in the dark without significant epimerization. acs.org This stability enhances its utility as a two-carbon building block for the asymmetric synthesis of various organofluorine compounds. acs.org The ability to resolve racemic mixtures is a common and important technique in organic chemistry for obtaining enantiomerically pure compounds. libretexts.orglibretexts.org

This compound as a Chiral Electrophile in Stereoselective Alkylation Reactions

Optically active this compound has emerged as a practical and effective chiral electrophile in stereoselective alkylation reactions, particularly with chiral amide enolates. acs.orgnih.govacs.org This approach offers a powerful tool for the construction of carbon-carbon bonds with high stereocontrol.

Mechanistic Studies of Enolate Alkylation with this compound

The alkylation of enolates is a fundamental carbon-carbon bond-forming reaction in organic synthesis. uwo.calibretexts.orgpressbooks.pub In the context of this compound, the reaction proceeds via the alkylation of an amide enolate with the enantiomerically enriched this compound. acs.orgnih.govacs.org This process involves the nucleophilic attack of the enolate on the electrophilic carbon atom bearing the fluorine and iodine atoms. libretexts.orgpressbooks.pub

Initial studies explored alternative electrophiles like 1,1-bromofluoro-2-tert-butyldimethylsilyloxyethane and tert-butyl fluoroiodoacetate. However, these were found to be either unreactive or prone to competitive side reactions. acs.org this compound, on the other hand, proved to be a superior electrophile, as demonstrated by the successful alkylation of the enolate derived from pseudoephedrine hydrocinnamide. acs.org The reaction mechanism is influenced by factors such as the nature of the enolate, the solvent, and the reaction temperature, all of which can affect the stereochemical outcome. uwo.ca

Achieved Diastereoselectivity and Enantioselectivity in Alkylation Processes

The alkylation of chiral amide enolates with optically active this compound proceeds with a high degree of stereospecificity. acs.orgnih.govacs.org For instance, the alkylation of the enolate derived from pseudoephedrine hydrocinnamide with either enantiomer of this compound resulted in approximately 90% yield with a high level of stereocontrol. acs.org This high stereoselectivity is crucial for the synthesis of complex molecules with multiple stereocenters.

The combination of using a chiral electrophile (this compound) and a chiral enolate allows for what is known as double asymmetric induction, which can lead to very high levels of diastereoselectivity. nih.gov The development of substrate-controlled syn- or anti-selective reductions of the resulting α-fluoro ketones further enhances the stereochemical control, with diastereomeric ratios ranging from 12:1 to 84:1 being achieved. acs.orgnih.gov This level of control has enabled the efficient and stereoselective synthesis of all four stereoisomeric forms of a monofluoro hydroxyethylene dipeptide isostere, a key component of certain HIV protease inhibitors. acs.orgnih.gov

Synthesis of Structurally Diverse this compound Derivatives

The versatility of this compound as a synthetic building block extends to the preparation of a wide range of its derivatives. These derivatives are valuable intermediates in the synthesis of various biologically active compounds and complex molecular architectures.

The core reactivity of this compound in alkylation reactions allows for its incorporation into diverse molecular scaffolds. For example, the alkylation products, which are α-fluoro-α-iodo ketones, can be further transformed. Diastereoselective reduction of these ketones leads to the formation of monofluorinated hydroxyethylene dipeptide isosteres, which are key components of a novel series of HIV protease inhibitors. acs.orgnih.govacs.org

Furthermore, the principles of enolate alkylation can be applied to a broad range of substrates, enabling the synthesis of various α-substituted carboxylic acid derivatives. albany.eduorganic-chemistry.orgnih.gov While not directly involving this compound, the broader context of enolate chemistry suggests that the methodologies developed for its use can be adapted to create a diverse library of fluorinated compounds. whiterose.ac.uknih.govnih.govwustl.edunih.gov The ability to introduce a fluorinated stereocenter with high control is of significant interest in medicinal chemistry due to the unique properties that fluorine atoms can impart to a molecule. nih.gov

Stereocontrolled Synthesis of Monofluoro Hydroxyethylene Dipeptide Isosteres

The stereocontrolled synthesis of monofluoro hydroxyethylene dipeptide isosteres represents a significant area of research, driven by the potential of these compounds as enzyme inhibitors. A key strategy involves the resolution of this compound using (-)-ephedrine, which allows for the isolation of either enantiomer of the resulting electrophile with high enantiomeric excess (≥96% ee). This chiral fluorinated precursor is both stable and storable, and its alkylation reactions proceed with a high degree of stereospecificity.

A crucial step in the synthesis of the four targeted stereoisomers of the dipeptide isosteres is the stereoselective reduction of α-fluoro ketones. These reductions can be controlled to favor either syn- or anti-diastereomers with high diastereomeric ratios, ranging from 12:1 to 84:1. This level of control provides an efficient and stereoselective pathway to each of the desired inhibitors. researchgate.net

Further advancements in this area include the development of methods for the synthesis of (Z)-fluoroalkene dipeptide isosteres (FADIs). One such method utilizes chiral auxiliaries to control the stereochemistry. Ellman's imine is employed for the N-terminal amino acid residue, while Oppolzer's sultam is used for the C-terminal residue, leading to the dipeptidomimetic in a highly stereocontrolled manner with excellent diastereoselectivity. rsc.org

Another innovative approach involves an intramolecular redox reaction mediated by a cyanide ion. This method has been successfully applied to the conversion of γ,γ-difluoro-α,β-enoylsilanes to amide-type fluoroalkene isosteres (AM-FADIs). The use of a catalytic amount of cyanide ion also enables the synthesis of a chiral auxiliary-incorporated FADI, which can then undergo diastereoselective α-alkylation to produce α-substituted FADIs. nih.gov

The table below summarizes key aspects of these synthetic strategies.

| Feature | Description |

| Starting Material Resolution | This compound resolved with (-)-ephedrine to yield enantiopure electrophiles (≥96% ee). researchgate.net |

| Key Intermediate | Stable and storable chiral fluorinated precursor. researchgate.net |

| Stereocontrol | Achieved through substrate-controlled syn- or anti-selective reductions of α-fluoro ketones. researchgate.net |

| Diastereomeric Ratios | High ratios (12:1 to 84:1) obtained in the reduction of α-fluoro ketones. researchgate.net |

| Chiral Auxiliaries | Ellman's imine and Oppolzer's sultam used for stereocontrol in (Z)-FADI synthesis. rsc.org |

| Redox Reaction | Cyanide ion-mediated intramolecular redox reaction for AM-FADI synthesis. nih.gov |

Preparation of Alpha-Fluoro-Alpha-Amino Amides and Corresponding Alpha-Fluoroamino Acids

The synthesis of α-fluoro-α-amino amides and their corresponding α-fluoroamino acids often utilizes N-((S)-1-phenylethyl)halofluoroethanamides as key precursors. These compounds undergo nucleophilic displacement of the halide with various nitrogen nucleophiles, including potassium phthalimide, sodium succinimide, sodium glutarimide, trimethylamine (B31210), and sodium azide (B81097). When using a single diastereoisomer of the iodofluoroethanamide, the reaction proceeds with a clean inversion of configuration at room temperature. However, the liberated iodide can sometimes lead to subsequent epimerization. researchgate.net

A significant breakthrough in this area was the synthesis of α-fluorobetaine, the first example of an "unprotected" α-fluoroamino acid. This was achieved by reacting trimethylamine with N-((S)-1-phenylethyl)iodofluoroethanamide to form the corresponding α-fluorobetaine amide, which was then hydrolyzed under acidic conditions. researchgate.net

More recent developments have focused on photoredox catalysis to achieve the carbofluorination of dehydroalanine (B155165) derivatives. This mild, metal-free method involves the generation of alkyl radicals via visible-light photoredox catalysis. These radicals then participate in a radical conjugate addition to the dehydroalanine, followed by fluorination of the newly formed radical to yield the α-fluoro-α-amino acid. This approach is notable for its ability to incorporate non-stabilized primary, secondary, and tertiary alkyl radicals derived from commercially available alkyltrifluoroborates, thus providing access to a diverse range of fluorinated unnatural amino acids. nih.gov

The following table outlines the key reagents and outcomes of these synthetic methods.

| Precursor | Nitrogen Nucleophile/Method | Product | Key Features |

| N-((S)-1-phenylethyl)iodofluoroethanamide | Potassium phthalimide, sodium succinimide, sodium glutarimide, sodium azide | N-protected α-fluoro-α-amino amides | Clean inversion of configuration. researchgate.net |

| N-((S)-1-phenylethyl)iodofluoroethanamide | Trimethylamine | α-Fluorobetaine | First unprotected α-fluoroamino acid. researchgate.net |

| Dehydroalanine derivatives | Photoredox catalysis with alkyltrifluoroborates and Selectfluor | α-Fluoro-α-amino acids | Mild, metal-free, regioselective carbofluorination. nih.gov |

Development of Fluoroalkyl Peptidomimetics and Other Fluorinated Amino Acid Conjugates

The development of fluoroalkyl peptidomimetics and other fluorinated amino acid conjugates is a rapidly advancing field, driven by the unique properties that fluorine imparts to biological molecules. researchgate.net The introduction of fluorine can significantly alter the physicochemical properties of peptides, including their conformational preferences, metabolic stability, and binding affinities. nih.gov

One major strategy in this area involves the use of fluorinated building blocks. For instance, α-fluoroalkyl ketoimine esters serve as versatile precursors for the synthesis of quaternary α-fluoroalkyl α-amino acids. bohrium.com Additionally, nickel-catalyzed multicomponent reactions have emerged as a powerful tool for accessing complex γ- and δ-fluorinated amino acids. bohrium.com

Another important approach is the direct fluorination or fluoroalkylation of existing amino acids and peptides. This "late-stage" modification allows for the selective introduction of fluorine at various positions. For example, the functional groups on serine, threonine, tyrosine, tryptophan, and cysteine can be selectively transformed to yield a wide range of fluorinated α-amino acids. bohrium.comrsc.org This method is particularly valuable for its synthetic convenience and its applicability to the modification of larger biomacromolecules. rsc.org

Chloroalkene dipeptide isosteres (CADIs) represent another class of peptidomimetics where an amide bond is replaced by a chloroalkene structure. These are considered excellent mimics of the amide bond due to the similar van der Waals radii and electronegativity of chlorine and oxygen. "Convergent synthesis" methods allow for the construction of N-fluorenylmethoxycarbonyl (Fmoc)-protected CADIs from amino acid starting materials via key steps like the Evans syn aldol (B89426) reaction and the Ichikawa allylcyanate rearrangement. nih.gov

The table below highlights some of the key approaches and their applications in the development of fluorinated peptidomimetics.

| Approach | Key Features | Examples of Applications |

| Fluorinated Building Blocks | Utilizes pre-fluorinated starting materials for the synthesis of complex fluorinated amino acids. bohrium.com | Synthesis of quaternary α-fluoroalkyl α-amino acids and complex γ- and δ-fluorinated amino acids. bohrium.com |

| Direct Fluorination/Fluoroalkylation | Involves the late-stage, selective introduction of fluorine into existing amino acids and peptides. bohrium.comrsc.org | Modification of serine, threonine, tyrosine, tryptophan, and cysteine residues. bohrium.comrsc.org |

| Chloroalkene Dipeptide Isosteres (CADIs) | Replaces the peptide amide bond with a chloroalkene moiety. nih.gov | Mimicking peptide backbones to enhance stability and bioactivity. nih.gov |

Stereoselective Reductions of Alpha-Fluoro Ketones Derived from this compound Precursors

The stereoselective reduction of α-fluoro ketones is a critical step in the synthesis of various biologically active fluorinated compounds, including monofluoro hydroxyethylene dipeptide isosteres. researchgate.net Achieving high levels of stereocontrol in these reductions is essential for obtaining the desired enantiomerically and diastereomerically pure products.

One powerful approach utilizes commercially available ketoreductase (KRED) enzymes. Through a process of dynamic reductive kinetic resolution (DYRKR), racemic α-fluoro-β-keto esters can be converted into stereochemically pure α-fluoro-β-hydroxy esters. For instance, the reduction of aromatic α-fluoro-β-keto esters using specific KREDs can yield either the syn or anti diastereomers with high diastereomeric and enantiomeric excess. The absolute stereochemistry of the products can be determined using techniques such as Mosher ester analysis in conjunction with ¹⁹F NMR spectroscopy. alaska.edu

In the context of dipeptide isostere synthesis, substrate-controlled reductions of α-fluoro ketones have proven highly effective. By carefully selecting the reaction conditions and reagents, it is possible to achieve either syn- or anti-selective reductions with high diastereomeric ratios, often ranging from 12:1 to 84:1. This level of control is instrumental in the efficient and stereoselective synthesis of all four possible stereoisomers of the target inhibitors. researchgate.net

Another strategy involves the stereoselective nucleophilic fluoromethylation of aryl ketones. While primarily focused on the synthesis of monofluoromethyl tertiary alcohols, this method highlights the dynamic kinetic resolution of chiral α-fluoro carbanions as a means of achieving excellent stereocontrol at the fluorinated carbon center. nih.gov

The table below summarizes the different approaches for the stereoselective reduction of α-fluoro ketones.

| Method | Key Features | Application |

| Ketoreductase (KRED) Enzymes | Dynamic reductive kinetic resolution (DYRKR) of racemic α-fluoro-β-keto esters. alaska.edu | Synthesis of enantio- and diastereomerically pure α-fluoro-β-hydroxy esters. alaska.edu |

| Substrate-Controlled Reductions | High diastereoselectivity (syn or anti) with ratios up to 84:1. researchgate.net | Synthesis of monofluoro hydroxyethylene dipeptide isosteres. researchgate.net |

| Nucleophilic Fluoromethylation | Dynamic kinetic resolution of chiral α-fluoro carbanions. nih.gov | Synthesis of optically enriched monofluoromethyl tertiary alcohols. nih.gov |

Synthesis of Novel Alpha-Nitrogenously Functionalized Alpha-Fluorocarboxylic Acids

The synthesis of α-nitrogenously functionalized α-fluorocarboxylic acids has garnered significant interest due to the potential biological activities of these compounds. A key strategy for introducing the nitrogen functionality involves the nucleophilic displacement of a halide from a suitable precursor.

One established method utilizes N-((S)-1-phenylethyl)halofluoroethanamides as starting materials. These compounds react with various nitrogen nucleophiles, such as sodium azide, to introduce a nitrogen-containing group at the α-position. For instance, the reaction with sodium azide leads to the formation of an α-azido derivative, which can then be further transformed into an α-amino acid. When a single diastereoisomer of the iodofluoroethanamide is used, the nucleophilic displacement proceeds with a clean inversion of configuration. researchgate.net

A more recent and versatile approach involves the use of hypervalent iodine catalysis. This metal-free method allows for the efficient nucleophilic fluorination of unsaturated amides. For example, N-(2-phenylallyl)benzamide can be treated with a hypervalent iodine catalyst precursor (iodobenzene), an oxidizing agent (m-CPBA), and a fluorine source (BF₃·Et₂O) to generate 5-fluoro-2-oxazoline derivatives in excellent yields and within a short reaction time. The proposed mechanism involves a fluorination/1,2-aryl migration/cyclization cascade. This methodology expands the scope of hypervalent iodine-catalyzed fluorinations and provides a mild and efficient route to these nitrogen-containing fluorinated heterocycles. nih.gov

The table below outlines these two synthetic approaches.

| Precursor | Reagents | Product | Key Features |

| N-((S)-1-phenylethyl)iodofluoroethanamide | Sodium azide | α-azido-α-fluoro amide | Nucleophilic displacement with inversion of configuration. researchgate.net |

| N-(2-phenylallyl)benzamide | Iodobenzene (catalyst), m-CPBA, BF₃·Et₂O | 5-fluoro-2-oxazoline derivative | Mild, metal-free, rapid synthesis via hypervalent iodine catalysis. nih.gov |

Innovations in Catalytic Systems for this compound Synthesis and Derivatization

Innovations in catalytic systems have significantly advanced the synthesis and derivatization of α-fluorocarboxylic acids, including this compound and its derivatives. These new methods often provide milder reaction conditions, improved selectivity, and broader substrate scope compared to traditional approaches.

One notable innovation is the use of silver catalysis for the decarboxylative fluorination of malonic acid derivatives. By carefully selecting the base and solvent, this method can be tuned to produce either gem-difluoroalkanes or α-fluorocarboxylic acids. This reaction is advantageous due to its use of readily available starting materials and good functional group compatibility. organic-chemistry.org

Copper-catalyzed H-F insertion into α-diazocarbonyl compounds represents another significant advancement. This method utilizes potassium fluoride (B91410) (KF) and hexafluoroisopropanol to generate complex α-fluorocarbonyl derivatives under mild conditions. A key advantage of this system is its adaptability for radiofluorination with [¹⁸F]KF, which is crucial for the synthesis of PET imaging agents. organic-chemistry.org

For the direct fluorination of carboxylic acids, planar chiral [2.2]paracyclophane-based isothiourea catalysts have been developed. These organocatalysts facilitate a highly efficient and enantioselective fluorination of carboxylic acids, yielding a wide range of optically active α-fluoroesters in high yields and with excellent enantioselectivity. organic-chemistry.org

In addition to metal-based and organocatalytic systems, photoredox catalysis has emerged as a powerful tool. A divergent strategy for the fluorination of phenylacetic acid derivatives is induced by a charge-transfer complex between Selectfluor and 4-(dimethylamino)pyridine. Under aqueous conditions, decarboxylative fluorination is the dominant pathway, while non-aqueous conditions lead to the clean formation of α-fluoro-α-arylcarboxylic acids. organic-chemistry.org

The table below summarizes these innovative catalytic systems.

| Catalytic System | Reaction Type | Key Features |

| Silver Catalysis | Decarboxylative fluorination of malonic acid derivatives | Tunable chemoselectivity for gem-difluoroalkanes or α-fluorocarboxylic acids. organic-chemistry.org |

| Copper Catalysis | H-F insertion into α-diazocarbonyl compounds | Mild conditions, adaptable for radiofluorination with [¹⁸F]KF. organic-chemistry.org |

| Planar Chiral Isothiourea Organocatalysis | Enantioselective fluorination of carboxylic acids | High yields and excellent enantioselectivity for α-fluoroesters. organic-chemistry.org |

| Photoredox Catalysis | Fluorination of phenylacetic acid derivatives | Divergent strategy based on reaction conditions (aqueous vs. non-aqueous). organic-chemistry.org |

Mechanistic Elucidations of Reactions Involving Fluoroiodoacetic Acid

Detailed Reaction Mechanisms of Enolate Alkylation with Chiral Fluoroiodoacetic Acid Electrophiles

The alkylation of enolates with electrophiles derived from this compound is a fundamental carbon-carbon bond-forming reaction. fiveable.meyoutube.com When chiral auxiliaries are employed, this reaction can proceed with high diastereoselectivity, providing access to enantiomerically enriched α-fluoro-α-iodo carboxylic acid derivatives. organicchemistrydata.orgharvard.eduharvard.edu

The mechanism commences with the deprotonation of a carbonyl compound by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to generate a nucleophilic enolate. fiveable.melibretexts.org The choice of base and reaction conditions can influence the regioselectivity of enolate formation in unsymmetrical ketones, leading to either the kinetic or thermodynamic enolate. libretexts.org The enolate then attacks the electrophilic α-carbon of the chiral this compound derivative in an SN2 fashion. libretexts.orgpressbooks.publibretexts.org This backside attack displaces the iodide leaving group, resulting in the formation of a new carbon-carbon bond. fiveable.me

The stereochemical outcome of the alkylation is dictated by the chiral auxiliary attached to the enolate. organicchemistrydata.orguwo.ca Evans' oxazolidinone auxiliaries, for instance, are widely used to control the facial selectivity of the enolate attack. organicchemistrydata.orgharvard.edu The auxiliary sterically hinders one face of the enolate, forcing the electrophile to approach from the less hindered face, thereby leading to a high degree of stereocontrol. organicchemistrydata.org The resulting product can then be subjected to hydrolysis to remove the chiral auxiliary, yielding the desired optically active α-fluorinated carboxylic acid derivative. uwo.ca

| Factor | Influence on Reaction | Example |

|---|---|---|

| Base | Determines enolate formation (kinetic vs. thermodynamic control). libretexts.org | LDA for kinetic control. fiveable.me |

| Chiral Auxiliary | Controls the stereochemical outcome of the alkylation. organicchemistrydata.org | Evans' oxazolidinones. harvard.edu |

| Electrophile | Source of the fluoroiodoacetyl group. | This compound derivatives. |

| Solvent | Can affect enolate stability and reactivity. fiveable.me | Tetrahydrofuran (THF). |

Characterization of Nucleophilic Substitution Pathways Influenced by Halogen Substitution

The carbon-halogen bond in α-halocarboxylic acids is polarized due to the higher electronegativity of the halogen compared to carbon, rendering the α-carbon electrophilic. libretexts.orgsavemyexams.com This polarity makes these compounds susceptible to nucleophilic substitution reactions. libretexts.orgwikipedia.orgstudymind.co.uksavemyexams.com The nature of the halogen atom significantly influences the reaction pathway.

In the case of this compound, both fluorine and iodine are present at the α-position. The carbon-iodine bond is weaker and iodine is a better leaving group than fluorine. libretexts.org Consequently, nucleophilic substitution reactions on this compound and its derivatives will preferentially occur via the displacement of the iodide ion. libretexts.orgwikipedia.org

The reaction typically proceeds through an SN2 mechanism, where the nucleophile attacks the electrophilic α-carbon, leading to the inversion of stereochemistry if the carbon is a stereocenter. studymind.co.uk The strength of the nucleophile and the reaction conditions play a crucial role in the outcome of the reaction. Strong nucleophiles will readily displace the iodide, while weaker nucleophiles may require harsher conditions. masterorganicchemistry.comyoutube.com

The presence of the fluorine atom, although not directly participating as a leaving group, influences the reactivity of the molecule. Its strong electron-withdrawing inductive effect increases the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack compared to its non-fluorinated analog.

| Halogen | Electronegativity | Bond Strength (C-X) | Leaving Group Ability |

|---|---|---|---|

| Fluorine | Highest | Strongest | Poor |

| Chlorine | High | Strong | Good |

| Bromine | High | Weaker | Better |

| Iodine | Lower | Weakest | Excellent |

Exploration of Radical Cyclization Reactions Utilizing Alpha-Fluoro-Alpha-Iodo Esters and Amides

Radical cyclization reactions provide a powerful method for the construction of cyclic and polycyclic systems. wikipedia.org Alpha-fluoro-alpha-iodo esters and amides are excellent precursors for radical cyclization due to the facile homolytic cleavage of the carbon-iodine bond to generate a carbon-centered radical. researchgate.netacs.org

The reaction is typically initiated by a radical initiator, such as tributyltin hydride (Bu₃SnH) or through photochemical methods. researchgate.net The initiator abstracts the iodine atom from the alpha-fluoro-alpha-iodo ester or amide, generating an α-fluoro-α-carbonyl radical. This radical can then undergo an intramolecular addition to a suitably positioned multiple bond (e.g., an alkene or alkyne) within the same molecule. wikipedia.org

The regioselectivity of the cyclization is generally governed by Baldwin's rules, with 5-exo-trig cyclizations being particularly favored. nih.gov This leads to the formation of five-membered rings. The stereochemistry of the newly formed stereocenters can often be controlled by the substrate's conformation and the reaction conditions. After the cyclization event, the resulting cyclized radical is quenched, typically by abstracting a hydrogen atom from the tin hydride reagent or another hydrogen donor, to afford the final product and regenerate the tin radical to continue the chain reaction. wikipedia.org These reactions have been successfully applied in the synthesis of complex natural products. nih.govnih.gov

Investigation of Rearrangement Mechanisms during the Synthesis of Complex Derivatives

Rearrangement reactions can sometimes occur during the synthesis of complex molecules derived from this compound, leading to unexpected products. Understanding the mechanisms of these rearrangements is essential for controlling the reaction outcome.

One potential rearrangement involves the migration of a group to an adjacent electron-deficient center. For instance, in reactions involving carbocation intermediates, a neighboring alkyl or aryl group might migrate to the cationic center to form a more stable carbocation. The presence of the fluorine atom can influence the propensity for such rearrangements due to its strong inductive effect.

In the context of radical reactions, rearrangements can also occur. For example, a 1,2-migration of a group to a radical center is a known process, although it is generally less common than rearrangements involving carbocations. The specific substrate and reaction conditions will determine whether a rearrangement is a competing pathway.

Studies on Atmospheric Oxidation Degradation Mechanisms of Related Fluorinated Carboxylic Acids

While specific studies on the atmospheric degradation of this compound are limited, research on related short-chain perfluorinated carboxylic acids (PFCAs), such as trifluoroacetic acid (TFA), provides valuable insights into the potential atmospheric fate of such compounds. mit.eduresearchgate.netyoutube.com

The primary atmospheric degradation pathway for many organic compounds is reaction with hydroxyl (OH) radicals. researchgate.netacs.orgrsc.org For PFCAs, the reaction with OH radicals is generally slow, leading to long atmospheric lifetimes. researchgate.netacs.org The high strength of the carbon-fluorine bond makes these compounds resistant to oxidation. nih.gov

The atmospheric degradation of larger fluorinated compounds, such as fluorotelomer alcohols and hydrofluorocarbons, is a significant source of PFCAs in the environment. nih.govresearchgate.net These precursor compounds undergo a series of oxidation reactions in the atmosphere, eventually leading to the formation of PFCAs like TFA. researchgate.net The mechanisms involve the formation of peroxy radicals and their subsequent reactions. nih.gov

Given the presence of a weaker C-I bond, this compound would likely have a different atmospheric fate compared to fully fluorinated carboxylic acids. Photolysis of the C-I bond could be a significant degradation pathway, leading to the formation of a fluoroacetyl radical and an iodine atom. The subsequent reactions of these species would determine the ultimate degradation products. However, the dominant removal mechanism for short-chain carboxylic acids from the atmosphere is believed to be wet and dry deposition. researchgate.net

| Process | Significance | Details |

|---|---|---|

| Reaction with OH Radicals | Minor | Slow reaction rates lead to long atmospheric lifetimes. researchgate.netacs.org |

| Photolysis | Potentially significant for this compound | Cleavage of the weak C-I bond. |

| Wet and Dry Deposition | Major | Primary removal mechanism from the atmosphere. researchgate.net |

| Formation from Precursors | Significant Source | Degradation of fluorotelomer alcohols and HFCs. nih.govresearchgate.net |

Mechanisms Underlying Enantioselective Halogenation Reactions

Enantioselective halogenation reactions are crucial for the synthesis of chiral organohalogen compounds. researchgate.netresearchgate.netrsc.org While the direct enantioselective halogenation of fluoroacetic acid itself is not a common transformation, the principles can be applied to the synthesis of chiral α-fluoro-α-halocarboxylic acid derivatives.

One common strategy involves the use of a chiral catalyst to control the stereochemical outcome of the halogenation of a prochiral substrate. researchgate.net For example, the enolate of a carboxylic acid derivative can be reacted with an electrophilic halogen source in the presence of a chiral phase-transfer catalyst or a chiral Lewis acid. researchgate.net The chiral catalyst forms a complex with one of the reactants, creating a chiral environment that directs the halogen to one face of the enolate, leading to an enantiomerically enriched product. nih.gov

Another approach involves the use of a chiral auxiliary, similar to the alkylation reactions discussed earlier. The auxiliary is first attached to the carboxylic acid, and the resulting chiral substrate is then halogenated. The steric hindrance provided by the auxiliary directs the incoming halogen to the less hindered face, resulting in a diastereoselective reaction. Subsequent removal of the auxiliary yields the enantiomerically enriched α-halocarboxylic acid.

The mechanism of these reactions depends on the specific catalyst and substrate used. In many cases, the reaction proceeds through the formation of a chiral enolate or a related reactive intermediate, which then reacts with the electrophilic halogenating agent. youtube.com

C-H Bond Functionalization Strategies and Their Reaction Mechanisms

C-H bond functionalization represents a powerful and atom-economical approach to organic synthesis, allowing for the direct conversion of C-H bonds into new functional groups. mt.comrutgers.edu While the C-H bonds in this compound itself are not typically targeted for functionalization, the principles can be applied to related fluorinated molecules.

Transition metal-catalyzed C-H activation is a prominent strategy in this field. mt.comacs.orgwikipedia.org The mechanism often involves the coordination of a transition metal catalyst to a directing group on the substrate. acs.org This directing group positions the metal catalyst in close proximity to a specific C-H bond, facilitating its cleavage through processes like oxidative addition or concerted metalation-deprotonation. wikipedia.orgacs.org The resulting organometallic intermediate can then react with various electrophiles or nucleophiles to form the desired functionalized product. mt.com

For fluorinated compounds, the strong electron-withdrawing nature of fluorine can influence the reactivity of adjacent C-H bonds, making them more acidic and potentially easier to deprotonate. This can be exploited in certain C-H functionalization reactions. For example, directed C-H borylation has been used to functionalize fluorinated arenes with high regioselectivity. acs.org

Strategic Applications of Fluoroiodoacetic Acid in Advanced Organic Synthesis

Role as a Key Chiral Building Block in Asymmetric Organofluorine Compound Synthesis

Fluoroiodoacetic acid serves as a crucial chiral building block in the asymmetric synthesis of organofluorine compounds. nih.govacs.orgecampus.comchempedia.info The ability to resolve racemic this compound into its separate, optically active enantiomers is a key step in this process. One effective method involves using ephedrine (B3423809) to produce either the (R) or (S) enantiomer with high enantiomeric excess (≥96% ee). nih.govacs.org These nonracemic forms of this compound are stable and can be stored, making them practical electrophiles for various chemical reactions. nih.govacs.org

In a notable application, optically active this compound is used in the enolate alkylation process. nih.govacs.org When combined with a chiral amide enolate, these alkylation reactions proceed with a high degree of stereospecificity. nih.govacs.org This method has been successfully employed in the synthesis of monofluoro hydroxyethylene dipeptide isosteres, which are integral components of a novel series of HIV protease inhibitors. nih.govacs.org The stereocontrolled introduction of the fluorine atom is critical for the biological activity of these complex molecules.

Utility in the Modular Assembly of Complex Organic Molecules

The unique structure of this compound also lends itself to the modular assembly of intricate organic molecules, enabling the precise construction of fluorinated subunits and the formation of challenging stereocenters.

Stereoselective Construction of Fluorinated Core Subunits

This compound is instrumental in the stereoselective construction of fluorinated core subunits within larger molecules. nih.govacs.org This is particularly evident in the synthesis of diastereomeric inhibitors of HIV protease, which are monofluorinated analogs of the drug Indinavir. nih.govacs.org The synthesis of these inhibitors relies on the stereoselective creation of their fluorinated core structures through asymmetric alkylation reactions. nih.govacs.org

A highly efficient, second-generation synthetic route utilizes optically active this compound as a key electrophile. nih.govacs.org For instance, the synthesis of the most potent inhibitor in one such series was achieved in seven steps with an average yield of 87% per step, starting from aminoindanol (B8576300) hydrocinnamide and (S)-fluoroiodoacetic acid. acs.org This process highlights the efficiency and stereocontrol that this compound provides in building complex fluorinated cores.

Application in Forming Quaternary Stereogenic Centers

The creation of quaternary stereogenic centers, particularly those containing a fluorine atom, is a significant challenge in organic synthesis. researchgate.net These structural motifs are found in numerous bioactive molecules and pharmaceuticals. escholarship.org this compound and its derivatives are valuable precursors in reactions designed to form these congested stereocenters.

While direct applications of this compound in forming quaternary centers are a developing area, related strategies underscore the importance of fluorinated building blocks. For example, catalytic enantioselective detrifluoroacetylative aldol (B89426) reactions of 2-fluoro-1,3-diketones have been developed to produce α-fluoro-β-hydroxy ketone products with quaternary stereocenters in good yields and high stereoselectivities. nih.gov These methods provide a new avenue for preparing biologically relevant products containing C-F quaternary stereogenic centers. nih.gov The principles demonstrated in these reactions can conceptually be extended to precursors derived from this compound.

Precursor in the Synthesis of Specific Compounds for Medicinal Chemistry Research

The incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and other pharmacokinetic properties. This compound serves as a valuable precursor for the synthesis of specific fluorine-containing compounds with potential therapeutic applications.

Development of Enzyme Inhibitors, Including HIV Protease Inhibitor Analogues

A significant application of this compound in medicinal chemistry is in the development of enzyme inhibitors, most notably for HIV protease. nih.govacs.org HIV protease is a critical enzyme for the replication of the HIV virus, and its inhibition is a key therapeutic strategy. nih.govyoutube.com

As previously mentioned, optically active this compound is a key building block in the asymmetric synthesis of monofluoro hydroxyethylene dipeptide isosteres. nih.govacs.org These compounds are designed as analogs of existing HIV protease inhibitors, such as Indinavir. nih.govacs.org The stereochemistry of the fluorine atom has a profound impact on the inhibitory potency of these analogs. For example, in a series of four diastereomeric inhibitors, the most potent compound exhibited a K(i) of 2.0 nM against HIV-1 protease. nih.govacs.org This demonstrates the power of using this compound to fine-tune the structure and activity of enzyme inhibitors.

Rational Design and Synthesis of Fluorine-Containing Bioactive Molecules

The unique properties of the fluorine atom make it a valuable addition to a wide range of bioactive molecules. nih.govnih.gov this compound provides a reliable method for introducing fluorine into organic molecules in a controlled and stereospecific manner, facilitating the rational design of novel therapeutic agents. nih.govacs.org

The synthesis of monofluorinated analogs of HIV protease inhibitors serves as a prime example of the rational design process. nih.govacs.org By systematically varying the stereochemistry of the fluorinated core, researchers can probe the structure-activity relationship and optimize the inhibitory potential of the molecule. nih.govacs.org This approach, enabled by the use of this compound, allows for the creation of more potent and selective drug candidates. The principles of this design strategy can be applied to other classes of bioactive molecules where the introduction of fluorine is expected to confer advantageous properties.

Modulation of Molecular Properties and Biological Interactions through Strategic Fluorine Incorporation

The strategic incorporation of fluorine into organic molecules is a widely employed tactic in medicinal chemistry and materials science to modulate a variety of molecular properties and enhance biological interactions. nih.govacs.org Fluorine, being the most electronegative element, imparts unique electronic characteristics to a molecule, influencing its conformation, pKa, lipophilicity, metabolic stability, and binding affinity for biological targets. nih.govresearchgate.netresearchgate.net

The substitution of hydrogen with fluorine can lead to more stable conformations due to the high strength of the carbon-fluorine (C-F) bond. nih.gov This stability can also render the molecule more resistant to metabolic degradation, thereby prolonging its biological half-life. nih.govwikipedia.org The introduction of fluorine can significantly alter the acidity or basicity of nearby functional groups. For instance, the pKa value of a molecule can be fine-tuned by the electron-withdrawing nature of fluorine, which can enhance the bioavailability of drugs containing amine groups. nih.gov

Table 1: Effects of Fluorine Incorporation on Molecular Properties

| Property | Effect of Fluorine Incorporation |

| Metabolic Stability | Increased due to the strength of the C-F bond, leading to longer half-life. nih.govwikipedia.org |

| Lipophilicity | Generally increased, which can enhance membrane permeability and bioavailability. wikipedia.orgbenthamscience.com |

| pKa | Can be significantly altered, allowing for the fine-tuning of a molecule's acidity or basicity. nih.govresearchgate.net |

| Conformation | Can be stabilized due to the high C-F bond strength. nih.gov |

| Binding Affinity | Can be enhanced through new electrostatic and hydrogen-bonding interactions. researchgate.netbenthamscience.com |

Contribution to the Synthesis of Agrochemical Development Intermediates

This compound and other fluorinated building blocks play a significant role in the development of modern agrochemicals. The introduction of fluorine into the molecular structure of pesticides, herbicides, and fungicides can lead to enhanced efficacy, selectivity, and environmental stability. nih.govresearchgate.netsolvay.com Approximately 50% of crop protection products currently under development contain fluorine. solvay.com

The unique properties conferred by fluorine, such as increased lipophilicity and metabolic stability, are highly desirable in agrochemical design. nih.govsolvay.com Enhanced lipophilicity can improve the penetration of the active ingredient through the waxy cuticles of plants or the exoskeletons of insects. nih.gov Increased metabolic stability ensures that the agrochemical remains active for a longer period in the field, reducing the need for frequent reapplication. researchgate.net

This compound, with its reactive C-I bond and the property-modulating C-F bond, serves as a valuable intermediate for the synthesis of more complex fluorinated agrochemicals. vulcanchem.com The iodine atom can be readily displaced in nucleophilic substitution reactions to introduce a variety of other functional groups, while the fluorine atom remains to impart its beneficial effects. vulcanchem.com The development of cost-effective and sustainable production processes for fluorinated intermediates is a key focus in the agrochemical industry. solvay.com

The strategic placement of fluorine within a molecule can also influence its mode of action and selectivity, leading to the development of agrochemicals that are more effective against target pests while being less harmful to non-target organisms and the environment. nih.gov The use of fluorinated heterocyclic compounds is a particularly prominent strategy in modern agrochemical design. nih.gov

Table 2: Key Data on this compound

| Property | Value |

| IUPAC Name | 2-fluoro-2-iodoacetic acid vulcanchem.comlabshake.com |

| CAS Number | 471-45-4 vulcanchem.comlabshake.com |

| Molecular Formula | C₂H₂FIO₂ vulcanchem.com |

| Molecular Weight | 203.94 g/mol vulcanchem.com |

| Melting Point | 79.5 °C vulcanchem.com |

| Boiling Point | 235.5±25.0 °C (Predicted) vulcanchem.com |

| Density | 2.523±0.06 g/cm³ (Predicted) vulcanchem.com |

| pKa | 1.97±0.41 (Predicted) vulcanchem.com |

Biochemical and Biological Research Trajectories of Fluoroiodoacetic Acid Derivatives Mechanistic Focus

Mechanistic Studies of Enzyme Inhibition by Fluoroiodoacetic Acid, Notably Aconitase and Citric Acid Cycle Disruption

The primary mechanism by which this compound is believed to exert its metabolic effects is through the inhibition of the enzyme aconitase, leading to a disruption of the citric acid cycle (also known as the Krebs or tricarboxylic acid cycle). This process is initiated by the intracellular conversion of this compound into a toxic metabolite.

It is hypothesized that this compound, similar to fluoroacetate (B1212596), is first activated to its corresponding thioester, fluoroiodoacetyl-CoA. This reaction is catalyzed by acetyl-CoA synthetase. wikipedia.org Subsequently, citrate (B86180) synthase facilitates the condensation of fluoroiodoacetyl-CoA with oxaloacetate to produce fluorocitrate. wikipedia.orgpnas.org It is this resulting fluorocitrate molecule that acts as a potent inhibitor of aconitase. nih.govnih.gov

Aconitase catalyzes the stereospecific isomerization of citrate to isocitrate, a crucial step in the citric acid cycle. pnas.org The inhibitory fluorocitrate binds tightly to the active site of aconitase, effectively halting the cycle. nih.govpnas.org Research on fluoroacetate has shown that its inhibitory metabolite, fluorocitrate, can be considered a "suicide" substrate for aconitase. nih.gov More specifically, the (-)-erythro diastereomer of 2-fluorocitrate is thought to act as a mechanism-based inhibitor. It is first converted by aconitase to fluoro-cis-aconitate, which then, following the addition of a hydroxide (B78521) ion and the loss of a fluoride (B91410) ion, forms 4-hydroxy-trans-aconitate (HTn). This product binds very tightly, though not covalently, to the enzyme, causing potent inhibition. pnas.orgnih.gov This blockage of the citric acid cycle leads to a significant accumulation of citrate within the mitochondria and cytoplasm. regulations.govnih.gov

The disruption of the citric acid cycle has profound effects on cellular energy metabolism, as it is a central pathway for the oxidation of carbohydrates, fats, and proteins to produce ATP. researchgate.netnih.gov The inhibition of aconitase leads to a depletion of cellular energy stores and can trigger a cascade of downstream metabolic dysfunctions. researchgate.netresearchgate.net

Investigations into the Impact on Cellular Metabolic Pathways and Respiration

The disruption of the citric acid cycle by this compound analogues has far-reaching consequences for interconnected metabolic pathways, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the metabolism of fatty acids and glutamine.

The accumulation of citrate due to aconitase inhibition has a direct regulatory effect on glycolysis. Citrate is a well-known allosteric inhibitor of phosphofructokinase, a key regulatory enzyme in the glycolytic pathway. regulations.gov This inhibition slows down the rate of glycolysis, reducing the cell's ability to metabolize glucose for energy. regulations.govnih.gov This feedback mechanism exacerbates the cellular energy crisis initiated by the disruption of the citric acid cycle. The accumulation of lactate (B86563) is also often observed, contributing to acidosis. regulations.gov

The pentose phosphate pathway (PPP) is a metabolic pathway parallel to glycolysis that is crucial for generating nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH) and producing precursors for nucleotide synthesis. wikipedia.org NADPH is essential for reductive biosynthesis reactions, such as fatty acid synthesis, and for maintaining redox balance within the cell. wikipedia.orgnih.gov

The metabolic disruption caused by fluoroiodoacetate analogues extends to the metabolism of fatty acids and glutamine. The inhibition of the citric acid cycle affects fatty acid synthesis, as citrate is a key precursor for the production of acetyl-CoA in the cytoplasm, which is the building block for fatty acids. nih.govyoutube.com Conversely, fluoroacetate has been shown to inhibit fatty acid oxidation in liver preparations. nih.gov

Glutamine metabolism is also significantly altered. In the brain, for instance, fluoroacetate has been observed to selectively inhibit the metabolism of a specific pool of glutamate (B1630785) that is a precursor for glutamine. nih.govnih.gov This is significant because glutamine is a crucial precursor for the neurotransmitter glutamate and plays a role in glial-neuronal interactions. nih.govnih.gov Furthermore, under conditions where the citric acid cycle is blocked, cells may become more reliant on glutamine as an alternative energy source through a process called glutaminolysis. youtube.comyoutube.com

Advanced Analytical Methodologies in Fluoroiodoacetic Acid Research

Chromatographic Techniques for Separation, Purification, and Characterization in Synthesis Research

Chromatographic methods are fundamental in the study of fluoroiodoacetic acid, enabling its separation from reaction mixtures, purification to a high degree, and analytical characterization.

High-Performance Liquid Chromatography (HPLC) Applications for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. Given its polar and acidic nature, specific HPLC modes are required for effective separation and quantification. Organic acids like this compound are hydrophilic, which can make retention on standard reversed-phase columns challenging. shimadzu.com

Several HPLC modes are applicable to the analysis of short-chain carboxylic acids:

Reversed-Phase (RP) HPLC: While challenging due to the high polarity of the analyte, modern reversed-phase columns, such as those with polar-embedded groups or AQ-type columns, can achieve sufficient retention of hydrophilic compounds. shimadzu.comsielc.com

Ion-Exclusion Chromatography: This is one of the most frequently used modes for organic acid analysis. shimadzu.com It employs an H+ form cation exchange polymer as the stationary phase. Separation is based on the principle of Donnan exclusion, where strong acids are excluded from the pores of the stationary phase and elute quickly, while weaker acids can penetrate the pores to varying degrees based on their pKa, allowing for separation. shimadzu.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for highly polar compounds. In this mode, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of aqueous buffer. This allows for the retention of polar analytes like this compound. sielc.com

Mixed-Mode Chromatography: Columns that combine multiple retention mechanisms, such as reversed-phase and anion-exchange, offer enhanced selectivity and peak shape for complex mixtures containing ionizable compounds. sielc.com

For detection, UV detectors are commonly used, typically at wavelengths around 210 nm for carboxylic acids. sielc.com When analyzing complex biological or environmental samples, coupling HPLC with mass spectrometry (HPLC-MS) provides superior selectivity and sensitivity. thermofisher.comnih.gov

Table 1: Comparison of HPLC Modes for this compound Analysis

| HPLC Mode | Stationary Phase Principle | Mobile Phase | Advantages for this compound |

| Reversed-Phase | Non-polar (e.g., C18) | Polar (e.g., Acetonitrile/Water) | Wide applicability, but may require specialized polar-compatible columns. shimadzu.com |

| Ion-Exclusion | H+ form cation exchange polymer | Acidic aqueous buffer | Excellent for separating organic acids based on pKa. shimadzu.com |

| HILIC | Polar (e.g., silica, amide) | High organic content | Ideal for highly polar compounds, providing good retention. sielc.com |

| Mixed-Mode | Combines RP and Ion-Exchange | Acetonitrile/Aqueous buffer | Offers precise control over retention and improved peak shape. sielc.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivative Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. However, due to the low volatility and polar nature of carboxylic acids like this compound, direct analysis is not feasible. Derivatization is a necessary step to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. sigmaaldrich.com

The primary goal of derivatization is to replace the active hydrogen on the carboxylic acid group with a nonpolar moiety. sigmaaldrich.com Common derivatization strategies include:

Alkylation: This involves converting the carboxylic acid to an ester (e.g., methyl or ethyl esters).

Silylation: This is a very common technique where active hydrogens are replaced with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comgcms.cz Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to form TBDMS derivatives, which are known for their stability. sigmaaldrich.com

Acylation: Using reagents like perfluoroacid anhydrides (e.g., trifluoroacetic anhydride, TFAA) converts the analyte into a fluorinated derivative. gcms.cz These derivatives are highly volatile and are particularly useful for enhancing sensitivity when using an electron capture detector (ECD). gcms.cznih.gov

Once derivatized, the resulting compound can be separated on a GC column (typically a nonpolar capillary column like a 5% phenylmethylpolysiloxane) and detected by a mass spectrometer. mdpi.com GC-MS provides both chromatographic retention time and a mass spectrum, which serves as a chemical fingerprint, allowing for confident identification and quantification of the original acid. researchgate.net

Spectroscopic Approaches for Structural Elucidation and Mechanistic Insights

Spectroscopic methods are indispensable for confirming the chemical structure of newly synthesized this compound and for studying reaction mechanisms.

Nuclear Magnetic Resonance (NMR) for Stereochemical Assignment and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound (CHFICOOH), ¹H, ¹³C, and ¹⁹F NMR would be employed to confirm its structure.

¹H NMR: The proton spectrum would show a characteristic signal for the hydrogen attached to the alpha-carbon. This signal would be split into a doublet by the adjacent fluorine atom (²J-H,F coupling) and potentially show further smaller couplings.

¹³C NMR: The carbon spectrum would show signals for the two carbons in the molecule (the alpha-carbon and the carbonyl carbon). The signal for the alpha-carbon would be split into a large doublet due to the one-bond coupling with fluorine (¹J-C,F coupling).

¹⁹F NMR: The fluorine spectrum is particularly informative. It would show a single resonance split into a doublet by the adjacent proton (²J-H,F coupling), confirming the H-C-F connectivity. The chemical shift of this signal is indicative of the fluorine's chemical environment.

For stereochemical assignment in more complex molecules containing a fluoroiodoacetyl group, advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the relative configuration of atoms in space. rsc.org

Mass Spectrometry for Molecular Weight and Fragment Identification of Reaction Products

Mass Spectrometry (MS) provides critical information about the molecular weight and structural features of a compound through analysis of its fragmentation patterns. wikipedia.org For this compound, electron ionization (EI) or electrospray ionization (ESI) could be used.

Under ESI-MS in negative ion mode, this compound would be expected to show a strong signal for the deprotonated molecular ion [M-H]⁻ at m/z 188.9. thermofisher.com

In EI-MS, the molecule would undergo fragmentation. The dissociation of energetically unstable molecular ions leads to the formation of characteristic fragment ions. wikipedia.org Key fragmentation pathways for haloalkanoic acids include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is a common fragmentation pathway for carboxylic acids. libretexts.org This would result in the loss of the COOH group (45 Da), leading to a fragment ion [CHFI]⁺.

Loss of Halogens: Fragmentation could also involve the loss of an iodine atom (127 Da) or a fluorine atom (19 Da).

McLafferty Rearrangement: While less likely for this specific small molecule, this rearrangement is a characteristic fragmentation for larger carboxylic acids. wikipedia.org

The resulting mass spectrum, with its specific molecular ion and fragment ion peaks, provides a fingerprint for confirming the identity of this compound and other reaction products. nist.govyoutube.com

Table 2: Predicted Key Mass Spectrometry Fragments for this compound (C₂H₂FIO₂)

| Ion Formula | m/z (Monoisotopic) | Description |

| [C₂H₂FIO₂]⁺ | 189.91 | Molecular Ion (M⁺) |

| [C₂H₂FIO₂ - H]⁻ | 188.91 | Deprotonated Molecule [M-H]⁻ (in ESI⁻) |

| [CHFI]⁺ | 144.92 | Loss of COOH (α-cleavage) |

| [C₂H₂FO₂]⁺ | 62.99 | Loss of I |

| [C₂H₂IO₂]⁺ | 170.92 | Loss of F |

| [COOH]⁺ | 45.00 | Carboxyl fragment |

Development of Highly Sensitive and Selective Analytical Methods for Trace Analysis in Research Matrices

Detecting trace amounts of this compound in complex research matrices, such as environmental (water, soil) or biological samples, requires highly sensitive and selective analytical methods to overcome challenges like matrix effects and low analyte concentrations. nih.govnih.gov

The development of such methods often involves a multi-step process:

Efficient Extraction: Solid-phase extraction (SPE) is a widely used technique for isolating and pre-concentrating haloacetic acids from complex samples. nih.govresearchgate.net Weak anion-exchange (WAX) or mixed-mode sorbents are often effective for trapping acidic analytes. nih.govresearchgate.net

Chromatographic Separation: For trace analysis, coupling a separation technique with a highly sensitive detector is essential.

LC-MS/MS: Liquid chromatography coupled to tandem mass spectrometry is the "workhorse" for trace environmental and biological analysis. nih.govresearchgate.net It offers excellent selectivity and sensitivity, allowing for detection at parts-per-trillion (ng/L) or parts-per-billion (µg/kg) levels. nih.gov

GC-MS: After derivatization (as described in 7.1.2), GC-MS, particularly in selected ion monitoring (SIM) mode, can provide very low detection limits. nih.gov

Capillary Electrophoresis-Mass Spectrometry (CE-MS): For highly polar and charged analytes, CE-MS is an emerging alternative that can reduce matrix interference and handle samples where LC-based methods may struggle. researchgate.netresearchgate.net

Method Validation: A robust trace analysis method must be validated for key performance parameters, including linearity, precision, accuracy, method detection limits (MDLs), and quantification limits (MQLs). thermofisher.comnih.gov For instance, methods for related perfluorinated acids in dietary matrices have achieved method detection limits in the sub to low pg/g range. nih.gov

The primary challenge in trace analysis is the "matrix effect," where co-extracted components from the sample interfere with the ionization of the target analyte in the mass spectrometer source, leading to signal suppression or enhancement. nih.gov Careful optimization of the extraction, cleanup, and chromatographic conditions is critical to minimize these effects and ensure accurate quantification. nih.gov

Emerging Research Directions and Future Perspectives for Fluoroiodoacetic Acid

Development of Novel and Sustainable Synthetic Routes for Fluoroiodoacetic Acid Analogues

The synthesis of organofluorine compounds, including analogues of this compound, is undergoing a significant transformation towards more sustainable and efficient methodologies. numberanalytics.comnumberanalytics.com Traditional fluorination methods often involve harsh reagents and produce considerable waste, prompting the development of greener alternatives. numberanalytics.com

Key Sustainable Synthetic Strategies:

Electrochemical and Photochemical Fluorination: These methods offer milder reaction conditions and can be highly selective, reducing energy consumption and the need for hazardous reagents. numberanalytics.com Electrochemical synthesis, in particular, presents a pathway with high atom efficiency, although challenges related to energy requirements remain. societechimiquedefrance.fr

Catalytic Approaches: The use of catalysts in fluorination reactions can significantly enhance efficiency and selectivity, thereby minimizing waste and the quantity of fluorinating agents required. numberanalytics.com

Green Reagents and Solvents: Research is focused on developing non-toxic and recyclable fluorinating agents to replace their more hazardous counterparts. numberanalytics.com The move away from traditional solvents towards more environmentally benign options is also a critical aspect of sustainable synthesis.

Novel Synthetic Methodologies for Analogue Development:

Recent advancements in synthetic organic chemistry provide new avenues for creating a diverse range of this compound analogues. These methods allow for the precise introduction of fluorine and iodine into various molecular scaffolds.

Halofluorination: This process involves the reaction of an alkene with a halogen cation and a fluoride (B91410) source to produce a vicinal halofluoride. beilstein-journals.org This method is an economical way to generate precursors for further chemical transformations. beilstein-journals.org

Decarboxylative Strategies: The decarboxylative introduction of fluorine-containing substituents is a valuable tool, particularly for creating sp³-enriched saturated ring systems. tandfonline.comtandfonline.com This approach leverages the wide availability of functionalized carboxylic acids. tandfonline.comtandfonline.com

Asymmetric Synthesis: The development of methods for the asymmetric synthesis of organofluorine compounds is crucial for accessing specific stereoisomers with distinct biological activities. A notable example is the use of optically active this compound as an electrophile in enolate alkylation reactions to produce monofluorinated hydroxyethylene dipeptide isosteres with high stereospecificity. acs.orgresearchgate.netacs.org

| Synthetic Strategy | Description | Advantages |

| Electrochemical Fluorination | Utilizes an electric current to drive the fluorination reaction. | High atom efficiency, potential for reduced hazardous byproducts. societechimiquedefrance.fr |

| Photochemical Fluorination | Employs light to initiate fluorination, often proceeding under mild conditions. | High selectivity, applicable to complex molecules. numberanalytics.com |

| Catalytic Fluorination | Uses catalysts to lower the activation energy of the fluorination reaction. | Reduced reagent consumption, minimized waste. numberanalytics.com |

| Halofluorination | Addition of a halogen and fluorine across a double bond. | Economical route to vicinal halofluorides. beilstein-journals.org |

| Decarboxylative Fluorination | Introduction of a fluorine-containing group via decarboxylation. | Applicable to sp³-rich systems, utilizes readily available starting materials. tandfonline.comtandfonline.com |

| Asymmetric Alkylation | Use of chiral this compound to create specific stereoisomers. | High stereoselectivity, access to optically pure compounds. acs.orgresearchgate.netacs.org |

Integration with Advanced Computational Chemistry Approaches for Predictive Research

Computational chemistry is becoming an indispensable tool in modern chemical research, offering the ability to predict molecular properties and reaction outcomes, thereby guiding experimental work. ufl.edumdpi.com For this compound and its analogues, computational methods can provide significant insights.

Applications of Computational Chemistry:

Predicting Spectroscopic Properties: Quantum chemical methods, such as Density Functional Theory (DFT), can accurately predict spectroscopic data, including ¹⁹F NMR shifts. nih.govacs.orgumn.edu This is particularly valuable for identifying and quantifying fluorinated compounds and their metabolites in complex mixtures without the need for authentic standards. acs.orgumn.edu

Modeling Reaction Mechanisms: Computational analysis can be used to study the active sites of molecules, predict bond-breaking energies, and elucidate reaction pathways. nih.gov This knowledge is critical for optimizing synthetic routes and designing more efficient reactions.

Virtual Screening and Drug Design: Molecular modeling and docking studies can be used to screen libraries of this compound analogues against potential biological targets. This in silico approach can help prioritize compounds for synthesis and biological testing, accelerating the discovery process. Computational methods can also predict key physicochemical properties like lipophilicity and acidity, which are crucial for drug development. bohrium.comnih.gov

| Computational Method | Application in this compound Research |

| Density Functional Theory (DFT) | Prediction of ¹⁹F NMR spectra, calculation of bond-breaking enthalpies, and elucidation of reaction mechanisms. nih.govacs.orgumn.edu |

| Time-Dependent DFT (TDDFT) | Prediction of fluorescence emission wavelengths for fluorescent probes. mdpi.com |

| Molecular Dynamics (MD) Simulations | Elucidation of microscopic mechanisms of action, such as fluorescence quenching. mdpi.com |

| Molecular Docking | Virtual screening of compound libraries against biological targets to predict binding affinity and mode. |

Design and Synthesis of Next-Generation Fluorinated Building Blocks for Diverse Applications

Fluorinated building blocks are fundamental components in the synthesis of a wide array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials. alfa-chemistry.comyoutube.com this compound and its derivatives represent a versatile platform for the creation of novel fluorinated building blocks. The presence of both fluorine and a reactive iodine atom allows for a wide range of subsequent chemical modifications.

The design of next-generation building blocks will focus on:

Introducing Molecular Diversity: The development of synthetic methods to incorporate the fluoro-iodo-acetyl group into a variety of molecular scaffolds, including aliphatic and aromatic systems, will expand the chemical space accessible to researchers. tandfonline.com

Creating Functionalized Analogues: The synthesis of building blocks with additional functional groups will enable their use in a broader range of chemical reactions and applications, such as click chemistry and bioconjugation.

Applications in Medicinal Chemistry: The strategic incorporation of fluorine can enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. pharmablock.com Building blocks derived from this compound can be used to introduce the unique properties of fluorine into new therapeutic agents. For instance, fluorinated cycloalkyl building blocks have shown promise in drug discovery. bohrium.comnih.gov

Materials Science: Fluorinated compounds exhibit unique properties such as high thermal stability and low surface energy, making them valuable in the development of advanced materials like fluoropolymers. youtube.com

The continued exploration of the chemistry and biology of this compound and its analogues holds significant promise for advancing various scientific disciplines. The convergence of sustainable synthetic methods, deeper biological understanding, predictive computational tools, and innovative building block design will undoubtedly unlock the full potential of this intriguing class of organofluorine compounds.

Q & A

Q. What are the key synthetic methodologies for producing fluoroiodoacetic acid, and how can reaction conditions be optimized?

this compound is typically synthesized via halogen-exchange reactions or electrophilic substitution. For example, Myers et al. (2001) demonstrated its preparation using nonracemic this compound as an electrophile in asymmetric synthesis, optimizing yields by controlling temperature (0–5°C) and using chiral auxiliaries like (+)-ephedrine hemihydrate for enantiomeric resolution . Key parameters to optimize include:

- Catalyst selection : Transition-metal catalysts (e.g., Pd) improve halogen-exchange efficiency.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance electrophilic reactivity.

- Stoichiometry : A 1:1.2 molar ratio of iodoacetic acid to fluorine source minimizes byproducts.

| Optimization Parameter | Recommended Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Reduces side reactions |

| Reaction Time | 4–6 hours | Maximizes conversion |